molecular formula C13H9ClO2 B181770 2-benzoyl-5-chlorophenol CAS No. 55299-12-2

2-benzoyl-5-chlorophenol

Cat. No.: B181770
CAS No.: 55299-12-2
M. Wt: 232.66 g/mol
InChI Key: JYFJHKRWGLEWKH-UHFFFAOYSA-N
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Description

2-benzoyl-5-chlorophenol, also known as 5-chloro-2-hydroxybenzophenone, is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, where a chlorine atom and a hydroxyl group are substituted on the benzene rings. This compound is known for its applications as a UV filter and potential antibacterial agent .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chlorohydroxyquinones.

    Reduction: Formation of chlorohydroxybenzyl alcohols.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-benzoyl-5-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorohydroxybenzophenone involves its ability to absorb UV radiation, thereby protecting surfaces from UV damage. The hydroxyl group and chlorine atom play crucial roles in its UV-absorbing properties. Additionally, its potential antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .

Properties

IUPAC Name

(4-chloro-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFJHKRWGLEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203813
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55299-12-2, 2985-80-0
Record name Chlorohydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-5-chlorophenol
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